molecular formula C7H10N4S B12706639 N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide CAS No. 31375-20-9

N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide

Cat. No.: B12706639
CAS No.: 31375-20-9
M. Wt: 182.25 g/mol
InChI Key: FWUKTPVTANTBJJ-UHFFFAOYSA-N
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Description

N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide is a chemical compound with the molecular formula C7H10N4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide typically involves the reaction of 4-amino-2-methyl-5-pyrimidinemethanol with thioformamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or proteins, leading to the disruption of biological processes in microorganisms or cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide include:

  • 4-Amino-2-methyl-5-pyrimidinemethanol
  • N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]acetamide
  • 4-Amino-2-methyl-5-pyrimidinecarbonitrile

Uniqueness

N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its thioformamide group, in particular, allows for unique interactions and reactions that are not observed in similar compounds .

Properties

CAS No.

31375-20-9

Molecular Formula

C7H10N4S

Molecular Weight

182.25 g/mol

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]methanethioamide

InChI

InChI=1S/C7H10N4S/c1-5-10-3-6(2-9-4-12)7(8)11-5/h3-4H,2H2,1H3,(H,9,12)(H2,8,10,11)

InChI Key

FWUKTPVTANTBJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC=S

Origin of Product

United States

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